7-[4-imino-4-(morpholin-4-yl)butyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
7-[4-Imino-4-(morpholin-4-yl)butyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a morpholine ring, an imino group, and a purine core. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[4-imino-4-(morpholin-4-yl)butyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps:
Formation of the Purine Core: The purine core can be synthesized through the condensation of guanine or its derivatives with appropriate alkylating agents.
Introduction of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, where a suitable precursor reacts with morpholine under controlled conditions.
Attachment of the Imino Group: The imino group is incorporated through the reaction of the intermediate compound with an appropriate amine or imine precursor.
Industrial Production Methods
Industrial production of this compound may involve:
Batch Processing: Utilizing large-scale reactors to carry out the multi-step synthesis with careful control of reaction conditions such as temperature, pressure, and pH.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance the efficiency and yield of the synthesis process, allowing for better scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imino group, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation Products: Oxo derivatives of the original compound.
Reduction Products: Amine derivatives.
Substitution Products: Various functionalized derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Material Science: Used in the synthesis of advanced materials with specific properties.
Biology
Enzyme Inhibition: Potential inhibitor of certain enzymes, making it useful in studying enzyme mechanisms and developing enzyme-targeted therapies.
Cell Signaling: May influence cell signaling pathways, providing insights into cellular processes.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.
Diagnostics: Used in the development of diagnostic tools for detecting specific biomolecules.
Industry
Pharmaceuticals: Employed in the synthesis of active pharmaceutical ingredients (APIs).
Agrochemicals: Utilized in the development of agrochemical products for crop protection.
Mechanism of Action
The mechanism of action of 7-[4-imino-4-(morpholin-4-yl)butyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with receptors, modulating signaling pathways. These interactions can lead to various biological effects, depending on the target and context.
Comparison with Similar Compounds
Similar Compounds
- 7-[4-(Dimethylamino)butyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- 7-[4-(Piperidin-1-yl)butyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Uniqueness
The presence of the morpholine ring and the imino group in 7-[4-imino-4-(morpholin-4-yl)butyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione distinguishes it from other similar compounds. These functional groups contribute to its unique chemical properties and potential biological activities, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H22N6O3 |
---|---|
Molecular Weight |
334.37 g/mol |
IUPAC Name |
7-(4-imino-4-morpholin-4-ylbutyl)-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C15H22N6O3/c1-18-13-12(14(22)19(2)15(18)23)21(10-17-13)5-3-4-11(16)20-6-8-24-9-7-20/h10,16H,3-9H2,1-2H3 |
InChI Key |
GISBIQZJHKMYAB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCC(=N)N3CCOCC3 |
Origin of Product |
United States |
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